molecular formula C18H19NO2S B12762681 N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide CAS No. 82394-15-8

N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide

Cat. No.: B12762681
CAS No.: 82394-15-8
M. Wt: 313.4 g/mol
InChI Key: GDBRFEPHYFDSEM-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is an organic compound with the molecular formula C18H19NO2S It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide typically involves the following steps:

    Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.

    Methoxylation: Introduction of the methoxy group at the 4-position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated derivatives, substituted amides or thiols.

Scientific Research Applications

N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways. Molecular docking studies have shown its potential to bind to proteins such as the D4 dopamine receptor .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin-11-one: A related compound with a similar core structure but different functional groups.

    4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ol: Another derivative with a hydroxyl group instead of an acetamide group.

Uniqueness

N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other dibenzothiepin derivatives.

Properties

CAS No.

82394-15-8

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl]acetamide

InChI

InChI=1S/C18H19NO2S/c1-12(20)19-10-16-14-7-4-3-6-13(14)11-22-18-15(16)8-5-9-17(18)21-2/h3-9,16H,10-11H2,1-2H3,(H,19,20)

InChI Key

GDBRFEPHYFDSEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13

Origin of Product

United States

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